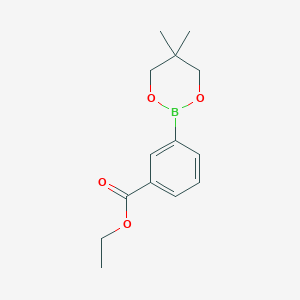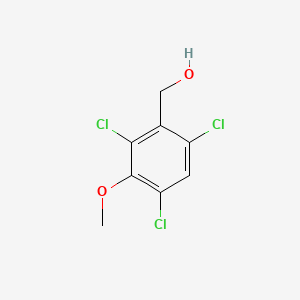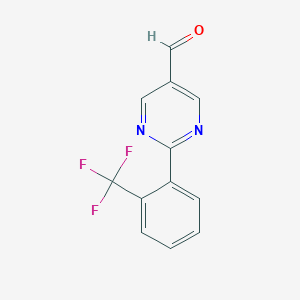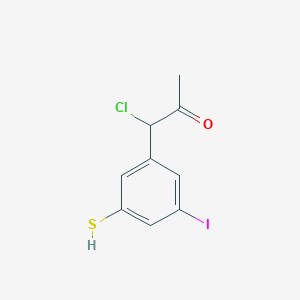
3-(4-nitrobenzyl)isothiourea HBr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-nitrobenzyl)isothiourea HBr is a chemical compound with the molecular formula C8H9N3O2S.BrH and a molecular weight of 292.156. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a nitrobenzyl group attached to an isothiourea moiety, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrobenzyl)isothiourea HBr typically involves the reaction of 4-nitrobenzyl chloride with thiourea in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Such as recrystallization or chromatography to obtain high-purity product.
Quality Control: Analytical techniques like HPLC or NMR to confirm the compound’s identity and purity.
化学反応の分析
Types of Reactions
3-(4-nitrobenzyl)isothiourea HBr undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Benzyl Derivatives: Substitution reactions can yield various substituted benzyl derivatives.
科学的研究の応用
3-(4-nitrobenzyl)isothiourea HBr has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-nitrobenzyl)isothiourea HBr involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like nitric oxide synthase, affecting various biochemical pathways.
Molecular Targets: It targets proteins and enzymes involved in cellular processes, leading to changes in cell function and viability.
Pathways Involved: The compound can modulate pathways related to oxidative stress, inflammation, and cell signaling.
類似化合物との比較
Similar Compounds
- 3-(4-nitrobenzyl)isothiourea HCl
- 3-(4-nitrobenzyl)isothiourea acetate
- 3-(4-nitrobenzyl)isothiourea sulfate
Uniqueness
3-(4-nitrobenzyl)isothiourea HBr is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications.
特性
分子式 |
C8H10BrN3O2S |
|---|---|
分子量 |
292.16 g/mol |
IUPAC名 |
(4-nitrophenyl)methylthiourea;hydrobromide |
InChI |
InChI=1S/C8H9N3O2S.BrH/c9-8(14)10-5-6-1-3-7(4-2-6)11(12)13;/h1-4H,5H2,(H3,9,10,14);1H |
InChIキー |
XHXGXKNWLFXDAH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CNC(=S)N)[N+](=O)[O-].Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,9-Difluoro-3-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B14041431.png)
![2-Benzyl 8-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14041435.png)
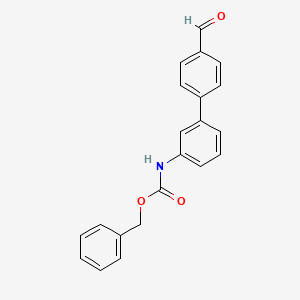

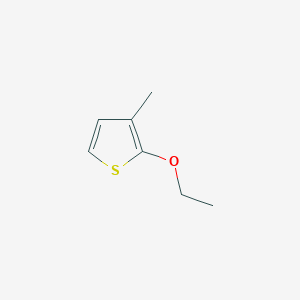
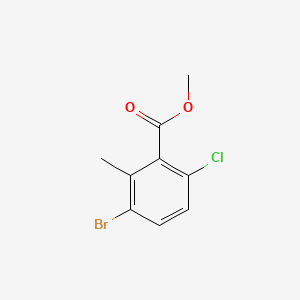
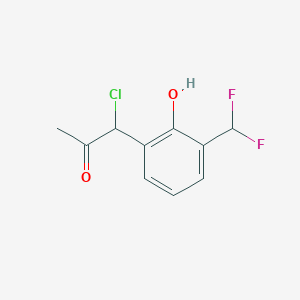
![Tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate](/img/structure/B14041453.png)

